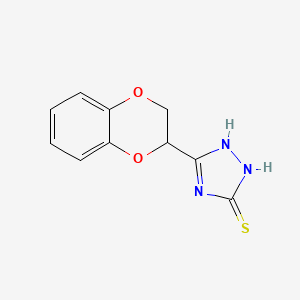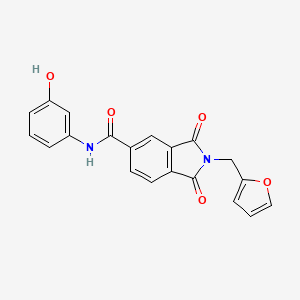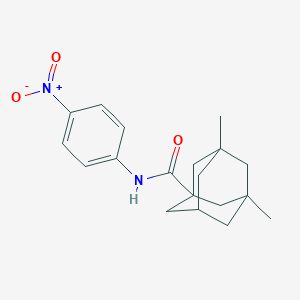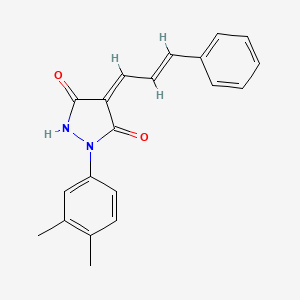
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol, commonly known as DBT, is a heterocyclic compound with potential therapeutic applications. It is a triazole derivative that has been extensively studied for its antifungal, antibacterial, antitumor, and anti-inflammatory properties. DBT is known for its unique structure and diverse biological activities, making it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their potential anti-inflammatory properties. Labanauskas et al. (2004) synthesized a series of derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols, exhibiting notable anti-inflammatory activity. These compounds were developed through alkylation processes, indicating the utility of 1,2,4-triazole derivatives in anti-inflammatory drug development (Labanauskas et al., 2004).
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal activities of 1,2,4-triazole derivatives, including those similar to 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol, have been a significant focus. For instance, Bigdan (2021) analyzed the relationship between the predicted biological activity and the chemical structure of certain S-derivatives of 1,2,4-triazole-3-thiols, revealing potential antimicrobial and antifungal properties. This study highlights the broad spectrum of biological activities these compounds can exhibit, which is critical for developing new therapeutic agents (Bigdan, 2021).
Corrosion Inhibition
The derivatives of 1,2,4-triazole-3-thiols, including those structurally related to 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol, have been investigated for their corrosion inhibition properties. Yadav et al. (2013) studied the effectiveness of certain benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments. Their research indicates that these compounds could be valuable in industrial applications for protecting metals against corrosion (Yadav et al., 2013).
Biochemical and Pharmacological Studies
Various biochemical and pharmacological properties of 1,2,4-triazole derivatives have been explored. In 2022, Ohloblina et al. conducted a study to determine the morphological composition of the blood of animals and individual biochemical indicators using potential drugs that include 1,2,4-triazole derivatives. This research provides valuable insights into the pharmacokinetic parameters and bioavailability of these compounds, suggesting their potential in veterinary medicine (Ohloblina et al., 2022).
Propriétés
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c16-10-11-9(12-13-10)8-5-14-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUGNJIRKJHDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=S)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)
![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)

![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)

![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)


![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)